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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase

inhibitor 1D228 against a panel of other kinases. The information is compiled from published

experimental data to assist in evaluating the selectivity and potential off-target effects of this

compound.

Summary of Kinase Inhibition Profile
The small molecule inhibitor 1D228 was developed as a dual inhibitor of c-Met and

Tropomyosin Receptor Kinase (TRK) with potent anti-tumor activity. To assess its selectivity,

1D228 was profiled against a panel of 77 tyrosine kinases at a concentration of 500 nM using

Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo kinase assays.

The results indicate that 1D228 exhibits high inhibitory activity against its primary targets, c-Met

and the TRK family of kinases (TRKA, TRKB, and TRKC). In addition to its intended targets,

1D228 also demonstrated significant inhibition of AXL, ALK, and MER kinases.

The following table summarizes the quantitative inhibition data available for 1D228 against its

key targets.
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Kinase Target IC50 (nM)
Percent Inhibition
at 500 nM

Assay Method

c-Met 0.98 >95% HTRF

TRKA 111.5 Not Reported HTRF

TRKB 23.68 >95% HTRF

TRKC 25.48 >95% HTRF

AXL Not Reported >95% HTRF/ADP-Glo

ALK Not Reported >95% HTRF/ADP-Glo

MER Not Reported >95% HTRF/ADP-Glo

Note: The complete dataset for the 77-kinase panel was referenced as supplementary material

(Table S3) in the source publication, but was not directly accessible through the conducted

research.

Experimental Protocols
The cross-reactivity profile of 1D228 was determined using HTRF and ADP-Glo kinase assays.

A general protocol for such an assay is outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
This assay quantifies the phosphorylation of a substrate by a kinase. The principle relies on

Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate)

and an acceptor fluorophore.

Materials:

Kinase of interest

Biotinylated substrate

ATP
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1D228 or other test compounds

HTRF Kinase Buffer

Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)

Streptavidin-XL665 (acceptor)

384-well low-volume plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: A serial dilution of 1D228 is prepared in DMSO.

Kinase Reaction:

The kinase and biotinylated substrate are mixed in the HTRF kinase buffer.

The test compound (1D228) is added to the mixture and incubated for a defined period

(e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed

for a specific duration (e.g., 30-60 minutes) at room temperature.

Detection:

The reaction is stopped by adding a detection solution containing EDTA, the Europium-

labeled anti-phospho-antibody, and Streptavidin-XL665.

The plate is incubated for a further 60 minutes at room temperature to allow for the binding

of the detection reagents.

Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the

fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the

acceptor).
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Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in

this ratio corresponds to an inhibition of kinase activity. IC50 values are determined by

plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data

to a sigmoidal dose-response curve.
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Caption: Workflow for a typical HTRF-based kinase inhibition assay.
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Caption: Inhibition of c-Met and TRK signaling pathways by 1D228.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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